beta-Rubromycin

Vue d'ensemble

Description

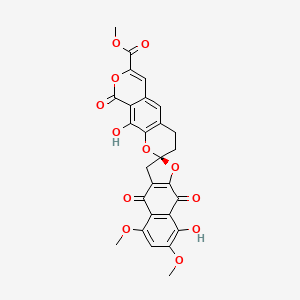

Beta-Rubromycin is a naturally occurring antibiotic compound belonging to the rubromycin family. It is produced by certain strains of actinomycetes, particularly those isolated from soil. This compound is known for its potent biological activities, including antimicrobial and anticancer properties. It has a complex molecular structure characterized by a quinone moiety and a spiroketal core, which contribute to its unique chemical and biological properties .

Analyse Biochimique

Biochemical Properties

Beta-Rubromycin plays a crucial role in biochemical reactions, particularly in inhibiting enzymes and interacting with various biomolecules. It has been shown to inhibit the growth of several cancer cell lines, including HMO2, KATO-III, and MCF-7 cells . The compound interacts with human telomerase, HIV reverse transcriptase, and DNA helicase, inhibiting their activity . These interactions are primarily due to the compound’s ability to bind to the active sites of these enzymes, thereby preventing their normal function.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It has been found to inhibit the germination of cysts and oospores in Pythium aphanidermatum and Phytophthora infestans . In cancer cells, this compound induces cytotoxicity by inhibiting telomerase activity, leading to reduced cell proliferation and increased apoptosis . The compound also affects cell signaling pathways, gene expression, and cellular metabolism, contributing to its potent anticancer properties.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with key biomolecules and enzymes. The compound binds to the active sites of enzymes such as telomerase, reverse transcriptase, and DNA helicase, inhibiting their activity . Additionally, this compound stimulates the expression of the RIO kinase-like gene (PITG_04584) by 60-fold in Phytophthora infestans, which is involved in zoosporogenesis, cyst germination, and appressorium formation . These interactions highlight the compound’s ability to modulate enzyme activity and gene expression at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are influenced by various factors, including its interaction with enzymes and other biomolecules. Studies have shown that this compound can inhibit the germination of cysts and oospores over extended periods . Additionally, the compound’s long-term effects on cellular function have been observed in both in vitro and in vivo studies, demonstrating its potential for sustained biological activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits potent anticancer activity without significant toxicity . At higher doses, this compound can induce toxic effects, including reduced cell viability and increased apoptosis . These dosage-dependent effects highlight the importance of optimizing the compound’s dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to polyketide biosynthesis. The compound interacts with enzymes such as acetyltransferases and flavoprotein monooxygenases, which play crucial roles in its biosynthesis . These interactions influence the metabolic flux and the generation of canonical rubromycins, highlighting the compound’s role in complex metabolic networks.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. The compound’s localization and accumulation are influenced by its interactions with these biomolecules, affecting its overall bioavailability and activity . These transport mechanisms are crucial for the compound’s therapeutic efficacy and distribution within the body.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s activity and function are affected by its localization within the cell, which can enhance its interactions with target enzymes and biomolecules . Understanding these localization mechanisms is essential for optimizing the compound’s therapeutic potential.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Beta-Rubromycin can be synthesized through fermentation processes using specific strains of actinomycetes, such as Streptomyces species. The fermentation broth is extracted using solvents like ethyl acetate, followed by purification through techniques such as silica gel column chromatography and high-performance liquid chromatography (HPLC). The structure of this compound is confirmed using spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS) .

Industrial Production Methods: Industrial production of this compound involves optimizing the fermentation conditions to maximize yield. This includes controlling factors such as pH, temperature, nutrient composition, and aeration. The fermentation process is scaled up in bioreactors, and the compound is extracted and purified using industrial-scale chromatography techniques .

Analyse Des Réactions Chimiques

Types of Reactions: Beta-Rubromycin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups such as quinone and spiroketal moieties.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols, which can react with the quinone moiety.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of quinone derivatives, while reduction can yield hydroquinone derivatives .

Applications De Recherche Scientifique

Inhibition of Human Telomerase

One of the most notable applications of beta-rubromycin is its role as an inhibitor of human telomerase, an enzyme implicated in cancer cell proliferation. Studies have demonstrated that this compound exhibits potent inhibitory activity against telomerase with an IC50 value around 3-8 μM, indicating its potential as a lead compound for developing selective telomerase inhibitors . The mechanism involves competitive inhibition with respect to the telomerase substrate primer .

Table 1: Inhibition Potency of this compound Against Telomerase

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| This compound | 3-8 | Competitive inhibition |

| Oleic Acid | 8.60 | Competitive inhibition |

Antiviral Activity

This compound has also been investigated for its antiviral properties, particularly against HIV-1 reverse transcriptase. Initial studies indicated that both beta- and gamma-rubromycins could inhibit this enzyme at levels that were toxic to human T lymphocytes . Recent computational studies have aimed to refine these compounds to enhance their efficacy while reducing cytotoxicity .

Table 2: Antiviral Activity of Rubromycins

| Compound | Target | IC50 (μM) | Notes |

|---|---|---|---|

| This compound | HIV-1 Reverse Transcriptase | Toxicity observed at >6 μM | Requires further optimization |

| Gamma-Rubromycin | HIV-1 Reverse Transcriptase | Toxicity observed at >6 μM | Requires further optimization |

Fungal Inhibition

This compound has shown efficacy in inhibiting the germination and growth of various fungal pathogens such as Phytophthora infestans and Pythium aphanidermatum. Research indicates that it can significantly reduce cyst and oospore germination, making it a candidate for agricultural applications against damping-off diseases .

Table 3: Efficacy of this compound Against Fungal Pathogens

| Pathogen | IC50 (μg/L) | Effect Observed |

|---|---|---|

| Phytophthora infestans | 121.2 | Inhibition of cyst germination |

| Pythium aphanidermatum | 32.2 | Inhibition of oospore germination |

Case Study 1: Telomerase Inhibition in Cancer Research

A study conducted by Ueno et al. demonstrated the potential of this compound as a telomerase inhibitor in cancer cell lines. The compound was found to reduce cell proliferation significantly, suggesting its utility as a therapeutic agent in oncology .

Case Study 2: Antiviral Drug Development

Research on this compound's interaction with HIV-1 reverse transcriptase revealed insights into its binding affinity and potential for drug resistance mitigation. Molecular dynamics simulations showed promising results for modified rubromycin derivatives that could selectively target resistant strains .

Mécanisme D'action

Beta-Rubromycin exerts its effects through multiple mechanisms:

Antimicrobial Activity: It inhibits the growth of bacteria and fungi by interfering with their cellular processes.

Anticancer Activity: this compound induces apoptosis (programmed cell death) in cancer cells by generating reactive oxygen species (ROS) and causing oxidative stress.

Molecular Targets and Pathways: The primary molecular targets of this compound include DNA, RNA, and various enzymes involved in cellular metabolism.

Comparaison Avec Des Composés Similaires

Gamma-Rubromycin: Similar in structure but with different stereochemistry and biological activity.

Delta-Rubromycin: Another member of the rubromycin family with distinct functional groups and activity profiles.

Heliquinomycin: A related compound with a similar quinone structure but different biological properties.

Beta-Rubromycin stands out due to its potent anticancer and antimicrobial activities, making it a valuable compound for scientific research and potential therapeutic applications .

Activité Biologique

β-Rubromycin is a member of the rubromycin family, which has garnered attention for its diverse biological activities, particularly its role as an inhibitor of human telomerase and its antifungal properties. This article delves into the biological activity of β-rubromycin, summarizing key research findings, case studies, and relevant data.

Overview of β-Rubromycin

β-Rubromycin is a natural product derived from actinomycetes, specifically known for its quinone structure that contributes to its biological efficacy. Its mechanism of action primarily involves inhibition of telomerase, a crucial enzyme in cancer cell proliferation, as well as antifungal activity against various pathogens.

Inhibition of Telomerase

Telomerase is essential for maintaining telomere length in cancer cells, allowing them to replicate indefinitely. β-Rubromycin has been identified as a potent inhibitor of this enzyme:

- Inhibition Potency : The compound exhibits an IC50 value of approximately 3 µM against human telomerase, indicating significant inhibitory activity. In comparison, its open-chain variant, α-rubromycin, shows negligible activity (IC50 > 200 µM) .

- Kinetic Studies : Kinetic analyses reveal that β-rubromycin acts competitively with respect to the telomerase substrate primer, with a Ki value of 0.74 µM .

Antifungal Activity

Recent studies have demonstrated the antifungal properties of β-rubromycin against pathogens such as Phytophthora infestans and Pythium aphanidermatum:

- Germination Inhibition : β-Rubromycin significantly inhibits cyst germination in P. aphanidermatum with an IC50 of 121.2 μg/L and oospore germination with an IC50 of 32.2 μg/L .

- Gene Expression Modulation : Treatment with β-rubromycin led to a 60-fold increase in the expression of the RIO kinase-like gene PITG_04584 in P. infestans, suggesting a targeted effect on fungal development .

Production and Bioprocess Development

The production of β-rubromycin has been optimized through bioprocess development:

- Microbial Production : A thermotolerant strain of Streptomyces sp. ADR1 was isolated, capable of producing significant amounts of both β- and γ-rubromycins .

- Yield Optimization : In shake flask experiments, the maximum yield for β-rubromycin was recorded at 24.58 mg/L, which increased to 27.41 mg/L in larger bioreactor setups .

Cancer Cell Proliferation Inhibition

A study evaluated the cytotoxic effects of β-rubromycin on various cancer cell lines:

- Cytotoxicity : The compound exhibited an IC50 around 20 µM against several cancer cell lines, demonstrating potential as an anticancer agent .

- Structure-Activity Relationship : Research indicates that the spiroketal structure is critical for its biological activity, reinforcing the importance of structural integrity for efficacy .

Data Summary

Propriétés

IUPAC Name |

methyl (2S)-8',10-dihydroxy-5',7'-dimethoxy-4',9,9'-trioxospiro[3,4-dihydropyrano[4,3-g]chromene-2,2'-3H-benzo[f][1]benzofuran]-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H20O12/c1-34-13-8-14(35-2)20(29)18-17(13)19(28)12-9-27(39-24(12)22(18)31)5-4-10-6-11-7-15(25(32)36-3)37-26(33)16(11)21(30)23(10)38-27/h6-8,29-30H,4-5,9H2,1-3H3/t27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXCBZGHGMRSWJD-MHZLTWQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C2=C1C(=O)C3=C(C2=O)OC4(C3)CCC5=C(O4)C(=C6C(=C5)C=C(OC6=O)C(=O)OC)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C2=C1C(=O)C3=C(C2=O)O[C@]4(C3)CCC5=C(O4)C(=C6C(=C5)C=C(OC6=O)C(=O)OC)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H20O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30181715 | |

| Record name | beta-Rubromycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30181715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

536.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27267-70-5 | |

| Record name | beta-Rubromycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027267705 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Rubromycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30181715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of beta-rubromycin?

A1: this compound acts as a potent inhibitor of human telomerase []. It accomplishes this through competitive interaction with the telomerase substrate primer, essentially blocking the enzyme's ability to elongate telomeres []. This inhibition was demonstrated in vitro using a modified telomeric repeat amplification protocol (TRAP) assay [].

Q2: How does the structure of this compound contribute to its inhibitory activity?

A2: The spiroketal system, formed by the benzofuran and benzodipyran rings, is crucial for this compound's telomerase inhibition []. This was confirmed by comparing its activity to alpha-rubromycin, which lacks the intact spiroketal system and shows significantly reduced potency []. Further research suggests that this compound might bind to the active site of its target enzymes, possibly competing with nucleotide substrates [].

Q3: Has the synthesis of this compound and its analogs been explored?

A4: Yes, researchers have developed a facile synthesis method for naphthoquinone spiroketals, including this compound and its analogs, using a diastereoselective oxidative [3 + 2] cycloaddition of chiral enol ethers and hydroxynaphthoquinone []. This strategy allows for the enantioselective synthesis of these compounds, opening avenues for further research into their structure-activity relationships and therapeutic potential [].

Q4: Are there any concerns regarding the toxicity of this compound?

A5: While this compound demonstrates promising inhibitory activity against cancer cell proliferation in vitro, it also exhibits non-specific cytotoxicity []. Further research is necessary to explore its safety profile, potential for targeted delivery, and to develop analogs with improved selectivity and reduced toxicity.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.